molecular formula C6H11P B14308931 Phosphine, (2,2-dimethylbutylidyne)- CAS No. 117972-60-8

Phosphine, (2,2-dimethylbutylidyne)-

Cat. No.: B14308931
CAS No.: 117972-60-8
M. Wt: 114.13 g/mol
InChI Key: IRDYYPMWRYWLSY-UHFFFAOYSA-N
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Description

Phosphine, (2,2-dimethylbutylidyne)-, also known by its molecular formula C6H11P, is a tertiary phosphine compound. It is characterized by the presence of a phosphorus atom bonded to a 2,2-dimethylbutylidyne group. This compound is part of a broader class of organophosphorus compounds, which are widely studied for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tertiary phosphines, including Phosphine, (2,2-dimethylbutylidyne)-, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency .

Industrial Production Methods

Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications where large quantities of the compound are required .

Chemical Reactions Analysis

Types of Reactions

Phosphine, (2,2-dimethylbutylidyne)-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenophosphines, Grignard reagents, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives .

Scientific Research Applications

Phosphine, (2,2-dimethylbutylidyne)-, has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Phosphine, (2,2-dimethylbutylidyne)-, involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom in the compound can donate electron density to the metal, stabilizing the transition state and facilitating the reaction. This coordination chemistry is central to its role in catalysis and other applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Phosphine, (2,2-dimethylbutylidyne)-, include other tertiary phosphines such as:

  • Triphenylphosphine
  • Tris(2-methoxyphenyl)phosphine
  • Tris(2,4,6-trimethoxyphenyl)phosphine

Uniqueness

Phosphine, (2,2-dimethylbutylidyne)-, is unique due to its specific structural features, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications that other tertiary phosphines may not be able to achieve .

Properties

CAS No.

117972-60-8

Molecular Formula

C6H11P

Molecular Weight

114.13 g/mol

IUPAC Name

2,2-dimethylbutylidynephosphane

InChI

InChI=1S/C6H11P/c1-4-6(2,3)5-7/h4H2,1-3H3

InChI Key

IRDYYPMWRYWLSY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C#P

Origin of Product

United States

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